molecular formula C20H17N3O6 B11283685 Methyl 4-(3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Methyl 4-(3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B11283685
M. Wt: 395.4 g/mol
InChI Key: GPMWJWDIWADEHI-UHFFFAOYSA-N
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Description

METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a tetrahydropyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves multi-step organic synthesis. One common method includes the condensation of 4-methoxybenzaldehyde with urea to form the tetrahydropyrimidine ring, followed by esterification with methyl 4-aminobenzoate under acidic conditions . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE
  • METHYL 4-[3-(4-ETHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE
  • METHYL 4-[3-(4-BROMOPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE

Uniqueness

METHYL 4-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H17N3O6

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[[3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C20H17N3O6/c1-28-15-9-7-14(8-10-15)23-18(25)16(11-21-20(23)27)17(24)22-13-5-3-12(4-6-13)19(26)29-2/h3-11H,1-2H3,(H,21,27)(H,22,24)

InChI Key

GPMWJWDIWADEHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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